2,2,4,6,7-pentamethyl-N-(3-nitrophenyl)-1,2-dihydroquinoline-1-carboxamide
Overview
Description
2,2,4,6,7-pentamethyl-N-(3-nitrophenyl)-1,2-dihydroquinoline-1-carboxamide is a complex organic compound with the molecular formula C21H23N3O3 It is characterized by its unique structure, which includes multiple methyl groups and a nitrophenyl group attached to a dihydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6,7-pentamethyl-N-(3-nitrophenyl)-1,2-dihydroquinoline-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydroquinoline core, followed by the introduction of the nitrophenyl group and the carboxamide functionality. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,4,6,7-pentamethyl-N-(3-nitrophenyl)-1,2-dihydroquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrophenyl group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
2,2,4,6,7-pentamethyl-N-(3-nitrophenyl)-1,2-dihydroquinoline-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,2,4,6,7-pentamethyl-N-(3-nitrophenyl)-1,2-dihydroquinoline-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,6,7-pentamethyl-N-phenyl-1,2-dihydroquinoline-1-carboxamide
- 2,2,4,6,7-pentamethyl-N-(4-nitrophenyl)-1,2-dihydroquinoline-1-carboxamide
Uniqueness
Compared to similar compounds, 2,2,4,6,7-pentamethyl-N-(3-nitrophenyl)-1,2-dihydroquinoline-1-carboxamide is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and biological activity
Properties
IUPAC Name |
2,2,4,6,7-pentamethyl-N-(3-nitrophenyl)quinoline-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-13-9-18-15(3)12-21(4,5)23(19(18)10-14(13)2)20(25)22-16-7-6-8-17(11-16)24(26)27/h6-12H,1-5H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIVFIWREHZNID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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